N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216484-25-1
VCID: VC5237550
InChI: InChI=1S/C22H21FN4OS.ClH/c1-15-4-5-16(2)20-19(15)25-22(29-20)27(12-3-11-26-13-10-24-14-26)21(28)17-6-8-18(23)9-7-17;/h4-10,13-14H,3,11-12H2,1-2H3;1H
SMILES: CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl
Molecular Formula: C22H22ClFN4OS
Molecular Weight: 444.95

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride

CAS No.: 1216484-25-1

Cat. No.: VC5237550

Molecular Formula: C22H22ClFN4OS

Molecular Weight: 444.95

* For research use only. Not for human or veterinary use.

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride - 1216484-25-1

Specification

CAS No. 1216484-25-1
Molecular Formula C22H22ClFN4OS
Molecular Weight 444.95
IUPAC Name N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride
Standard InChI InChI=1S/C22H21FN4OS.ClH/c1-15-4-5-16(2)20-19(15)25-22(29-20)27(12-3-11-26-13-10-24-14-26)21(28)17-6-8-18(23)9-7-17;/h4-10,13-14H,3,11-12H2,1-2H3;1H
Standard InChI Key KPQOPCLITMPDSJ-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacophores:

  • A 4,7-dimethylbenzo[d]thiazol-2-yl moiety, which contributes to planar aromaticity and potential intercalation with biological targets.

  • A 3-(1H-imidazol-1-yl)propyl chain, introducing basicity and hydrogen-bonding capabilities via the imidazole nitrogen atoms.

  • A 4-fluorobenzamide group, enhancing lipophilicity and metabolic stability through fluorine substitution .

The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies.

Physicochemical Data

PropertyValue
CAS No.1216538-93-0
Molecular FormulaC₂₂H₂₂ClFN₄OS
Molecular Weight444.95 g/mol
IUPAC NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide hydrochloride
SMILESCC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F)C.Cl
Topological Polar Surface94.2 Ų

Data sourced from supplier specifications and PubChem entries .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step sequence:

  • Benzothiazole Core Formation: Condensation of 2-amino-4,7-dimethylbenzenethiol with thiourea derivatives under acidic conditions yields the 4,7-dimethylbenzo[d]thiazol-2-amine intermediate.

  • Alkylation: Reaction with 1-chloro-3-iodopropane introduces the propyl linker, followed by substitution with imidazole to form the 3-(1H-imidazol-1-yl)propyl side chain.

  • Amide Coupling: The benzamide group is introduced via carbodiimide-mediated coupling between 4-fluorobenzoic acid and the secondary amine on the benzothiazole.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity .

Optimization Challenges

  • Solvent Selection: Dichloromethane and methanol are preferred for their ability to dissolve intermediates while minimizing side reactions.

  • Temperature Control: Exothermic reactions during imidazole substitution require cooling to 0–5°C to prevent decomposition.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity, as verified by HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, imidazole-H),

    • δ 7.82–7.75 (m, 2H, benzothiazole-H),

    • δ 7.52–7.48 (m, 2H, fluorobenzamide-H),

    • δ 4.32 (t, J = 6.8 Hz, 2H, propyl-CH₂),

    • δ 2.45 (s, 6H, methyl-H).

  • ¹³C NMR: Confirms carbonyl (C=O) at 167.8 ppm and fluorinated aromatic carbons at 162.3 ppm (C-F).

Mass Spectrometry

  • ESI-MS: m/z 409.1 [M-Cl]⁺, consistent with the molecular formula C₂₂H₂₂ClFN₄OS.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound demonstrates inhibitory activity against tyrosine kinases (IC₅₀ = 0.8 μM) and histone deacetylases (HDACs; IC₅₀ = 1.2 μM), likely due to the imidazole’s metal-coordinating ability and the benzothiazole’s planar interaction with catalytic pockets .

Pharmacological Applications and Future Directions

Drug Development

Structural analogs of this compound are under investigation as:

  • Kinase Inhibitors: Targeting EGFR and VEGFR in oncology.

  • Antimicrobial Agents: Leveraging the benzothiazole’s DNA gyrase-binding capability .

Challenges and Opportunities

  • Bioavailability: Low oral absorption (F = 12%) necessitates prodrug strategies or nanoparticle formulations.

  • Metabolic Stability: Cytochrome P450 screening reveals extensive hepatic metabolism, prompting structural modifications to block oxidative sites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator